molecular formula C10H9BrN2OS B070150 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 189011-00-5

4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B070150
CAS RN: 189011-00-5
M. Wt: 285.16 g/mol
InChI Key: VWSACNUWIZRJGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, typically involves the cyclization of thiourea with brominated phenyl compounds. This process can lead to various thiazole compounds with potential anticonvulsant activities as explored by Raj and Narayana (2006) and others in the field (Raj & Narayana, 2006).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using techniques such as NMR, IR, and X-ray crystallography. These analyses reveal the compound's planar structure and provide insights into its electronic properties, as demonstrated in various studies on similar compounds, highlighting the importance of structural analysis in understanding the compound's chemical behavior (Du & Wu, 2020).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 1,3-Thiazoles : Crosslinked sulfonated polyacrylamide (Cross-PAA-SO3H) attached to nano-Fe3O4 has been used as a catalyst for synthesizing 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives, including 4-methoxyphenacyl bromide, which is related to 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine. This method provides an efficient, atom-economical, and straightforward route for synthesizing 1,3-thiazoles (Shahbazi-Alavi et al., 2019).

  • One Step Synthesis : A smooth one-step synthesis of related 1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, characterizing the newly prepared compounds through analytical and spectral analysis, highlights the efficient production of thiazole derivatives (Vijaya Raj & Narayana, 2006).

  • Synthesis of Thiazol-2-amine Derivatives : The synthesis of 4-(6-Methoxynaphthalen-2-yl)thiazol-2-amine from 2-bromo-1-(6-methoxy-naphthalen-2-yl)alkyl-1-one and thiourea demonstrates the versatility in creating various thiazol-2-amine derivatives, including those with 4-methoxy groups (Ai, 2008).

Applications in Medical and Biological Research

  • Anticancer Activity : Synthesis of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives, which includes a methoxyphenyl component similar to 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, has been explored for anticancer activity against various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).

  • Antimicrobial Activity : The synthesis and evaluation of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, which includes derivatives of thiazol-2-amine, for potent anthelmintic and antibacterial activities, provide insights into the biological applications of these compounds (Bhandari & Gaonkar, 2016).

Miscellaneous Applications

  • Corrosion Inhibition : Studies on the corrosion inhibition performances of various thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, through density functional theory (DFT) calculations and molecular dynamics simulations, indicate the potential application of these compounds in protecting metals against corrosion (Kaya et al., 2016).

  • Functional Modification in Polymer Science : Research on radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with 2-aminothiazole among other compounds, and their enhanced antibacterial and antifungal activities, showcases the use of thiazole derivatives in polymer science for medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

As with any chemical compound, handling “4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices .

Future Directions

Thiazole derivatives are a rich area of study in medicinal chemistry due to their presence in many biologically active compounds . Future research could explore the biological activity of this compound and its potential uses in medicine.

properties

IUPAC Name

4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2OS/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSACNUWIZRJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353630
Record name 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

CAS RN

189011-00-5
Record name 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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